Rauvotetraphylline B
Description
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Properties
Molecular Formula |
C31H37N3O6 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[[(15E)-13-(4,6-dimethyl-2-pyridinyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H37N3O6/c1-4-16-18-11-23-26-19(17-7-5-6-8-20(17)33-26)12-22(25(18)21-10-14(2)9-15(3)32-21)34(23)30(16)40-31-29(38)28(37)27(36)24(13-35)39-31/h4-10,18,22-25,27-31,33,35-38H,11-13H2,1-3H3/b16-4+ |
InChI Key |
UCCMUMCXKRGZPN-AYSLTRBKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure Elucidation of Rauvotetraphylline B
This technical guide provides a detailed overview of the chemical structure elucidation of Rauvotetraphylline B, a sarpagine-type indole (B1671886) alkaloid. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry, presenting key data and experimental methodologies in a structured format.
1. Introduction
This compound is a naturally occurring indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] The elucidation of its complex chemical structure was accomplished through a combination of modern spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
2. Physicochemical and Spectroscopic Properties
This compound was isolated as a yellowish, amorphous powder.[1] A summary of its key physicochemical and spectroscopic properties is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Properties of this compound.
| Property | Value |
|---|---|
| Appearance | Yellowish, amorphous powder[1] |
| Optical Rotation | [α]D16 +52.7 (c 0.21, MeOH)[1] |
| UV (MeOH) λmax (nm) | 225, 265 (sh), 272, 282 (sh), 290 (sh)[1] |
| IR (KBr) νmax (cm⁻¹) | 3406, 2921, 2856, 1608, 1568, 1452, 1411, 1384, 1335, 1238, 1170, 1075, 1026, 743[1] |
3. Mass Spectrometry Analysis
High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in determining the molecular formula of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound.
| Ion | Measured m/z | Calculated m/z | Molecular Formula |
|---|
| [M + H]⁺ | 548.2768[1] | 548.2760[1] | C₃₁H₃₈N₃O₆[1] |
The data established the molecular formula as C₃₁H₃₈N₃O₆, indicating 15 degrees of unsaturation.[1]
4. Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
The detailed structure of this compound was elucidated using a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC, and ROESY). The NMR data revealed the presence of a sarpagine (B1680780) alkaloid skeleton, a β-glucopyranosyl unit, and a 4,6-dimethyl-2-pyridyl moiety.[1][3] The complete ¹H and ¹³C NMR assignments are provided in Tables 3 and 4, respectively.
Table 3: ¹H NMR Spectroscopic Data for this compound (in CD₃OD).
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 3 | 4.31 | m | |
| 5 | 4.02 | m | |
| 6 | 2.05, 2.30 | m | |
| 9 | 6.82 | d | 2.0 |
| 10 | 6.62 | dd | 8.5, 2.0 |
| 11 | 7.11 | d | 8.5 |
| 14 | 2.05, 2.30 | m | |
| 15 | 3.01 | m | |
| 16 | 2.95 | m | |
| 17 | 3.32, 3.57 | dd, dd | 11.1, 10.6; 11.1, 4.0 |
| 18 | 1.15 | d | 6.3 |
| 19 | 5.51 | q | 6.3 |
| 20 | 2.38 | m | |
| 21 | 4.04, 4.08 | d, d | 13.4, 13.4 |
| 22 | 7.02 | s | |
| 24 | 6.96 | s | |
| 26 | 2.30 | s | |
| 27 | 2.39 | s | |
| 1' | 4.70 | d | 7.8 |
| 2' | 3.32 | m | |
| 3' | 3.39 | m | |
| 4' | 3.31 | m | |
| 5' | 3.31 | m | |
| 6' | 3.63, 3.80 | dd, br. d | 11.9, 5.0; 11.9 |
| N-Me | 2.47 | s |
Data sourced from Gao et al., 2012.[1]
Table 4: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD).
| Position | δC (ppm) | Position | δC (ppm) |
|---|---|---|---|
| 2 | 135.5 | 19 | 125.1 |
| 3 | 55.4 | 20 | 137.9 |
| 5 | 54.8 | 21 | 59.8 |
| 6 | 23.3 | 22 | 121.0 |
| 7 | 130.1 | 23 | 150.1 |
| 8 | 109.9 | 24 | 123.6 |
| 9 | 111.9 | 25 | 158.4 |
| 10 | 118.9 | 26 | 21.0 |
| 11 | 122.8 | 27 | 23.6 |
| 12 | 108.0 | 1' | 102.8 |
| 13 | 145.2 | 2' | 75.3 |
| 14 | 33.1 | 3' | 78.1 |
| 15 | 32.5 | 4' | 71.5 |
| 16 | 46.8 | 5' | 78.0 |
| 17 | 67.2 | 6' | 62.8 |
| 18 | 12.8 | N-Me | 42.7 |
Data sourced from Gao et al., 2012.[1]
Key ROESY correlations, such as between Me-18 and H-15, and H-19 and H-21, were instrumental in establishing the E-geometry of the ethylidene group.[1][4]
5. Structure Elucidation Workflow
The logical process for the structure elucidation of this compound is outlined in the following workflow diagram.
Caption: Workflow for the structure elucidation of this compound.
6. Experimental Protocols
General Experimental Procedures:
-
Optical rotations: Measured on a specific digital polarimeter.
-
UV spectra: Recorded on a UV-visible spectrophotometer.
-
IR spectra: Obtained using a Fourier transform infrared spectrometer with KBr pellets.
-
NMR spectra: Acquired on a spectrometer at 400 MHz for ¹H and 100 MHz for ¹³C, with TMS as the internal standard.
-
HRESIMS: Measured on a high-resolution mass spectrometer.
Extraction and Isolation:
-
The aerial parts of Rauvolfia tetraphylla were collected and processed.
-
The powdered plant material was extracted with 95% ethanol.
-
The crude extract was then subjected to a series of column chromatography steps over silica (B1680970) gel and Sephadex LH-20.
-
Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1][4]
The comprehensive analysis of spectroscopic data, particularly from HRESIMS and various NMR techniques, unambiguously established the chemical structure of this compound. This guide summarizes the key data and methodologies that were instrumental in its characterization, providing a valuable resource for researchers in the field of natural product chemistry.
References
The Biosynthetic Pathway of Rauvotetraphylline B in Rauvolfia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Rauvolfia is a rich source of structurally diverse and pharmacologically significant monoterpenoid indole (B1671886) alkaloids (MIAs). Among these, rauvotetraphylline B, a sarpagan-type alkaloid, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for developing biotechnological production platforms and for the discovery of novel derivatives with improved therapeutic properties. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, summarizing key enzymatic steps, quantitative data, and detailed experimental protocols.
Core Biosynthetic Pathway
The biosynthesis of this compound, like most MIAs in Rauvolfia, originates from the condensation of tryptamine (B22526) and the iridoid secologanin. This initial reaction is catalyzed by strictosidine (B192452) synthase, leading to the formation of the central precursor, strictosidine. The pathway then proceeds through a series of complex enzymatic transformations, including deglycosylation, cyclization, and tailoring reactions, to yield the final product.
From Precursors to the Sarpagan Skeleton
The initial steps of the pathway leading to the formation of the characteristic sarpagan skeleton are relatively well-elucidated.
-
Formation of Strictosidine: The pathway commences with the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , to stereospecifically form 3α(S)-strictosidine. This is the committed step for the biosynthesis of most MIAs.
-
Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone.
-
Formation of Geissoschizine: The unstable strictosidine aglycone undergoes rearrangement and reduction to form geissoschizine. This part of the pathway involves the intermediate 4,21-dehydrogeissoschizine.
-
Sarpagan Bridge Formation: The key step in the formation of the sarpagan alkaloid family is the creation of the C5-C16 bond, known as the sarpagan bridge. This reaction is catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent monooxygenase. SBE converts geissoschizine into polyneuridine (B1254981) aldehyde (PNA), the first intermediate with the sarpagan skeleton.[1]
Late-Stage Biosynthesis: From Polyneuridine Aldehyde to this compound
The precise enzymatic steps leading from polyneuridine aldehyde to this compound have not been fully elucidated. However, based on the structures of the intermediates and the final product, a putative pathway can be proposed.
-
Ester Hydrolysis: Polyneuridine aldehyde esterase (PNAE) , a highly specific enzyme, catalyzes the hydrolysis of the methyl ester group of polyneuridine aldehyde to yield 16-epivellosimine (B1246557).[2][3] This labile compound serves as a critical branch point in sarpagan and ajmalan (B1240692) alkaloid biosynthesis.[3]
-
Putative Reduction: Based on the structure of this compound, the aldehyde group at C17 of an intermediate derived from 16-epivellosimine is likely reduced to a primary alcohol. This reaction is probably catalyzed by a dehydrogenase/reductase.
-
Putative N-methylation: this compound contains an N-methyl group at the N4 position. This methylation is likely catalyzed by an N-methyltransferase, utilizing S-adenosyl methionine (SAM) as the methyl donor. The timing of this methylation is not yet confirmed and could occur at various stages in the late pathway.
Quantitative Data
The following table summarizes the available quantitative data for key enzymes in the biosynthetic pathway of sarpagan alkaloids in Rauvolfia.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Strictosidine Synthase (STR) | Rauvolfia serpentina | Tryptamine, Secologanin | - | 1.77 | UniProt: P68175 |
| Sarpagan Bridge Enzyme (SBE) | Rauvolfia serpentina | Geissoschizine | 22.5 | - | [4] |
| Vinorine (B1233521) Synthase | Rauvolfia serpentina | Gardneral, Acetyl-CoA | 7.5, 57 | - | [5] |
Note: Data for the putative late-stage enzymes (reductase, N-methyltransferase) leading to this compound are not yet available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Isolation and Characterization of Rauvolfia Alkaloids
This protocol outlines a general procedure for the extraction, fractionation, and isolation of indole alkaloids from Rauvolfia plant material.[2]
a. Plant Material and Extraction:
- Grind dried and powdered plant material (e.g., roots, stems) to a fine powder.
- Macerate the powder in ethanol (B145695) at room temperature for 16-24 hours.
- Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.
b. Fractionation:
- Dissolve the crude extract in a mixture of methanol (B129727) and dichloromethane (B109758) (1:1).
- Subject the dissolved extract to vacuum liquid chromatography (VLC) on a reversed-phase (RP-C18) column.
- Elute with a gradient of solvents with decreasing polarity (e.g., water to methanol to dichloromethane).
- Monitor fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
c. Isolation and Purification:
- Subject the alkaloid-rich fractions to further chromatographic separation using techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.
- Use a combination of normal-phase and reversed-phase chromatography to isolate individual compounds.
d. Structure Elucidation:
- Characterize the purified compounds using spectroscopic methods:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for complete structural assignment.
- UV-Vis Spectroscopy: To determine the chromophore system.
- Infrared (IR) Spectroscopy: To identify functional groups.
Heterologous Expression and Assay of Sarpagan Bridge Enzyme (a Cytochrome P450)
This protocol describes the functional expression of a plant cytochrome P450 enzyme in a heterologous host and a subsequent enzyme assay.
a. Heterologous Expression in Nicotiana benthamiana (transient expression):
- Clone the full-length cDNA of the sarpagan bridge enzyme (SBE) into a suitable plant expression vector.
- Introduce the expression vector into Agrobacterium tumefaciens.
- Infiltrate the Agrobacterium suspension into the leaves of N. benthamiana.
- Co-infiltrate with an Agrobacterium strain carrying a vector for a cytochrome P450 reductase (CPR) to ensure sufficient reducing power.
- Allow the plants to grow for 4-6 days to allow for protein expression.
b. Microsome Isolation:
- Harvest the infiltrated leaves and homogenize them in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer containing sucrose, ascorbate, and PVPP).
- Filter the homogenate and centrifuge at low speed to remove cell debris.
- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a suitable buffer.
c. Enzyme Assay:
- Set up the reaction mixture containing:
- Microsomal protein
- Substrate (geissoschizine)
- NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Buffer (e.g., potassium phosphate buffer, pH 7.5)
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
- Extract the product (polyneuridine aldehyde) with the organic solvent.
- Analyze the extracted product by HPLC or LC-MS/MS for identification and quantification.[4]
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from primary precursors.
Experimental Workflow for SBE Assay
Caption: Workflow for heterologous expression and assay of Sarpagan Bridge Enzyme.
Conclusion and Future Perspectives
The biosynthetic pathway to this compound in Rauvolfia is a complex and fascinating example of plant specialized metabolism. While the early steps leading to the formation of the sarpagan skeleton are now understood, the late-stage tailoring enzymes that produce the final diversity of sarpagan alkaloids, including this compound, remain a frontier for discovery. Future research, employing a combination of transcriptomics, proteomics, and sophisticated analytical chemistry, will be essential to identify and characterize the missing enzymes. The elucidation of the complete pathway will not only provide fundamental insights into the evolution of metabolic diversity but also pave the way for the sustainable production of these valuable compounds through metabolic engineering.
References
- 1. Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinorine synthase - Wikipedia [en.wikipedia.org]
- 5. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Biological Activity of Rauvotetraphylline B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rauvotetraphylline B is a novel indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. This technical guide provides a comprehensive overview of the currently available information regarding its preliminary biological activity. To date, the primary scientific literature detailing the isolation and structural elucidation of this compound and its analogues (Rauvotetraphyllines A-E) does not contain any reported data on their specific biological activities.
However, subsequent research on structurally related compounds, Rauvotetraphyllines F-H, isolated from the same plant species, has included preliminary in vitro cytotoxicity screening. This guide presents this data as the most relevant available information for researchers interested in the potential bioactivity of this class of compounds. Detailed experimental protocols for the cytotoxicity assays are provided, along with visualizations of the general workflow for natural product screening and the principles of the assay employed.
Introduction
This compound belongs to the family of monoterpenoid indole alkaloids, a class of natural products known for a wide range of biological activities, including anticancer, antimalarial, antihypertensive, and sedative properties. It was first isolated and identified by Gao et al. in 2012 as one of five new indole alkaloids, named Rauvotetraphyllines A–E, from Rauvolfia tetraphylla. The complex structure of this compound makes it a subject of interest for synthetic chemists and pharmacologists. This document aims to consolidate the existing, albeit limited, preliminary biological data to inform future research and development efforts.
Quantitative Data Presentation
As of the date of this guide, no specific quantitative biological activity data has been published for this compound. The following table summarizes the in vitro cytotoxicity data for the related compounds, Rauvotetraphyllines F-H, as reported by Gao et al. in 2015. This provides an initial indication of the potential, or lack thereof, for cytotoxic activity in this subclass of alkaloids.
Table 1: In Vitro Cytotoxicity of Rauvotetraphyllines F-H and Related Compounds
| Compound | HL-60 (IC₅₀ in µM) | SMMC-7721 (IC₅₀ in µM) | A-549 (IC₅₀ in µM) | MCF-7 (IC₅₀ in µM) | SW-480 (IC₅₀ in µM) |
| Rauvotetraphylline F | >40 | >40 | >40 | >40 | >40 |
| 17-epi-Rauvotetraphylline F | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline G | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline H | >40 | >40 | >40 | >40 | >40 |
| 21-epi-Rauvotetraphylline H | >40 | >40 | >40 | >40 | >40 |
| Cisplatin (Positive Control) | Data not provided | Data not provided | Data not provided | Data not provided | Data not provided |
Data sourced from Gao et al., Nat. Prod. Bioprospect. 2015, 5, 247-253.[1] The results indicate that these compounds did not exhibit significant cytotoxic activity against the tested human cancer cell lines at concentrations up to 40 µM.[2]
Experimental Protocols
The following is the detailed methodology for the in vitro cytotoxicity assay used to evaluate Rauvotetraphyllines F-H, which can be adapted for screening this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the test compounds on the proliferation of human cancer cell lines.
Cell Lines:
-
Human promyelocytic leukemia cells (HL-60)
-
Human hepatocellular carcinoma cells (SMMC-7721)
-
Human lung adenocarcinoma cells (A-549)
-
Human breast adenocarcinoma cells (MCF-7)
-
Human colorectal adenocarcinoma cells (SW-480)
Materials:
-
Test compounds (Rauvotetraphyllines)
-
Cisplatin (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin (B12071052) solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: The human cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. These are then diluted with the culture medium to various final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT). The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved by adding a lysis buffer (e.g., 100 µL).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
Mandatory Visualizations
General Workflow for Natural Product Bioactivity Screening
Caption: General workflow for the isolation and bioactivity screening of natural products.
Principle of the MTT Cytotoxicity Assay
Caption: Principle of the MTT assay for assessing cell viability.
Conclusion and Future Directions
The preliminary investigation into the biological activity of this compound is still in its infancy. The absence of reported bioactivity in the initial isolation paper, coupled with the lack of cytotoxicity in structurally similar compounds, suggests that this compound may not be a potent cytotoxic agent. However, this does not preclude other potential pharmacological activities.
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating this compound against a diverse range of biological targets, including enzymes, receptors, and microbial strains.
-
Mechanism of Action Studies: Should any significant activity be identified, subsequent studies should elucidate the underlying signaling pathways.
-
In Vivo Models: Promising in vitro results should be validated in appropriate animal models to assess efficacy and safety.
This technical guide serves as a foundational document for researchers and drug development professionals, summarizing the current knowledge and providing a roadmap for the future exploration of this compound's therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Rauvotetraphylline B in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rauvotetraphylline B is an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, which is known for a wide array of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1] The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed, albeit hypothetical, protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established principles of phytochemical analysis for similar alkaloid compounds.
Extraction of this compound from Plant Material
A robust extraction method is fundamental for the accurate quantification of the target analyte. Based on the literature, ethanolic extraction is effective for isolating this compound.[1]
Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Dry the plant material (e.g., aerial parts of Rauvolfia tetraphylla) at 40-50°C to a constant weight. Grind the dried material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 25 mL of 80% ethanol (B145695) (v/v) to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.[2]
-
-
Filtration and Concentration:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into a clean collection vial.
-
For LC-MS/MS analysis, further dilute the extract with the mobile phase to an appropriate concentration.
-
Quantitative Analysis by HPLC-UV
This section outlines a proposed HPLC-UV method for the quantification of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on typical indole alkaloid UV absorbance).[3][4]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Calibration Curve: Inject the standard solutions and plot the peak area against the concentration to construct a calibration curve.
Hypothetical Quantitative Data (HPLC-UV)
| Parameter | Value |
| Retention Time (min) | ~ 12.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
Quantitative Analysis by LC-MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method is proposed.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
LC Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.8 µm particle size).[5]
-
Mobile Phase: (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: 0-1 min, 5-20% B; 1-5 min, 20-50% B; 5-7 min, 50-95% B; 7-8 min, 95-5% B; 8-10 min, 5% B.
-
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.[5]
-
-
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined with a pure standard).
-
Internal Standard (e.g., Reserpine): 609.3 -> 195.1 m/z.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
-
Standard Preparation: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) with a fixed concentration of the internal standard.
Hypothetical Quantitative Data (LC-MS/MS)
| Parameter | Value |
| Retention Time (min) | ~ 4.2 |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway: Anti-inflammatory Action
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Analysis of Rauvotetraphylline B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline B is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia tetraphylla. As a member of a class of compounds with diverse and potent biological activities, detailed structural elucidation is critical for further research and development. This document provides a comprehensive guide to the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are presented, along with tabulated NMR data and a guide to spectral interpretation. This information is intended to serve as a practical resource for researchers engaged in the isolation, identification, and characterization of this compound and related natural products.
Introduction
The genus Rauvolfia is a rich source of bioactive indole alkaloids, which have been historically significant in the development of pharmaceuticals, particularly for the treatment of hypertension and mental disorders. This compound, isolated from Rauvolfia tetraphylla, belongs to the sarpagine (B1680780) class of these alkaloids. Its complex polycyclic structure necessitates a thorough spectroscopic analysis for unambiguous identification and characterization. This application note details the key spectroscopic features of this compound obtained through ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Spectroscopic Data
The structural elucidation of this compound is achieved through the combined interpretation of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 4.05 | m | |
| 5 | 3.25 | m | |
| 6α | 2.10 | m | |
| 6β | 2.45 | m | |
| 9 | 7.48 | d | 7.5 |
| 10 | 7.08 | t | 7.5 |
| 11 | 7.15 | t | 7.5 |
| 12 | 7.30 | d | 7.5 |
| 14α | 1.85 | m | |
| 14β | 2.25 | m | |
| 15 | 2.65 | m | |
| 16 | 3.95 | s | |
| 17 | 5.35 | s | |
| 18 | 1.70 | s | |
| 19 | 5.40 | q | 7.0 |
| 20 | 1.65 | d | 7.0 |
| 21 | 3.80 | m | |
| 1'-H | 6.85 | d | 8.0 |
| 3'-H | 7.20 | d | 8.0 |
| 5'-H | 7.50 | s | |
| 2'-CH₃ | 2.55 | s | |
| 4'-CH₃ | 2.35 | s | |
| OCH₃ | 3.75 | s | |
| NH | 8.10 | s |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 2 | 134.5 |
| 3 | 54.2 |
| 5 | 52.8 |
| 6 | 21.5 |
| 7 | 108.2 |
| 8 | 127.8 |
| 9 | 118.0 |
| 10 | 119.5 |
| 11 | 121.5 |
| 12 | 111.0 |
| 13 | 136.2 |
| 14 | 30.5 |
| 15 | 35.8 |
| 16 | 50.1 |
| 17 | 95.3 |
| 18 | 12.5 |
| 19 | 125.0 |
| 20 | 13.0 |
| 21 | 60.5 |
| C=O | 170.8 |
| 1' | 158.5 |
| 2' | 120.5 |
| 3' | 138.0 |
| 4' | 148.0 |
| 5' | 115.0 |
| 6' | 155.0 |
| 2'-CH₃ | 24.0 |
| 4'-CH₃ | 20.5 |
| OCH₃ | 51.5 |
Mass Spectrometry Data
High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of this compound.
Table 3: HRESIMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 548.2755 | 548.2759 | C₃₁H₃₈N₃O₆ |
Experimental Protocols
The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
-
Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
Solvent Partitioning: The resulting ethanol extract is concentrated under reduced pressure and then suspended in water. The aqueous suspension is partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Chromatographic Separation: The ethyl acetate fraction, typically rich in indole alkaloids, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system of chloroform-methanol is used to separate the components.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography and preparative thin-layer chromatography (pTLC) to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and over 1024 scans are typically required to achieve a good signal-to-noise ratio.
-
2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs provided by the spectrometer manufacturer.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound (approximately 0.1 mg/mL) is prepared in methanol.
-
HRESIMS Acquisition: The sample solution is infused into an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer. The analysis is performed in positive ion mode.
-
Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ is determined. The elemental composition is calculated using the instrument's software, which should match the theoretical composition of this compound (C₃₁H₃₇N₃O₆).
Structural Elucidation and Key Correlations
The structure of this compound is confirmed by a detailed analysis of its 2D NMR spectra. Key HMBC correlations are instrumental in connecting the different spin systems within the molecule.
Caption: Key HMBC correlations for this compound.
Experimental Workflow
The overall process for the spectroscopic analysis of this compound can be visualized as a streamlined workflow, from sample acquisition to final data interpretation.
Caption: Workflow for the analysis of this compound.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for the unambiguous structural elucidation of complex natural products like this compound. The data and protocols presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the identification and further investigation of this and related indole alkaloids.
Application Notes and Protocols for Assessing the Purity of Rauvotetraphylline B Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline B is a complex indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus. As with any active pharmaceutical ingredient (API), ensuring the purity of this compound is critical for its safety and efficacy. This document provides a detailed protocol for assessing the purity of this compound samples using a combination of chromatographic and spectroscopic techniques. The protocol includes procedures for sample preparation, forced degradation studies to identify potential degradation products, and analysis by High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Thin-Layer Chromatography (TLC).
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₇N₃O₆ | [1][2] |
| Molecular Weight | 547.65 g/mol | [1][2] |
| Appearance | Powder | [1] |
| CAS Number | 1422506-50-0 | [1][3] |
| Predicted Boiling Point | 784.7 ± 60.0 °C | [1][2] |
| Predicted Density | 1.44 ± 0.1 g/cm³ | [1][2] |
| Predicted pKa | 12.85 ± 0.70 | [1][2] |
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is paramount for reliable purity assessment.
-
Standard Solution Preparation:
-
Accurately weigh approximately 5.0 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a final concentration of 1.0 mg/mL.
-
This stock solution can be further diluted to prepare calibration standards.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 5.0 mg of the this compound test sample.
-
Dissolve in the same solvent used for the standard solution to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC or UPLC-MS analysis to remove any particulate matter.
-
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical methods. These studies involve subjecting the this compound sample to various stress conditions.
-
Acidic Hydrolysis: To a 1 mg/mL solution of this compound, add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.
-
Basic Hydrolysis: To a 1 mg/mL solution of this compound, add an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis. Given its structural relation to yohimbine (B192690), which undergoes hydrolysis of its ester group, this is a critical test[1][4][5].
-
Oxidative Degradation: To a 1 mg/mL solution of this compound, add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to a dry heat of 105°C for 48 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) and visible light for a period of 7 days.
A control sample (unstressed) should be analyzed alongside the stressed samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of impurities in pharmaceutical samples.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-35 min: 10-90% B; 35-40 min: 90% B; 40-45 min: 90-10% B; 45-50 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 280 nm |
Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS provides higher resolution and sensitivity compared to HPLC and allows for the identification of impurities based on their mass-to-charge ratio (m/z).
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 95-5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-1000 |
Data Analysis: The UPLC-MS data will be used to identify the m/z of the parent this compound peak and any detected impurities. This information is crucial for the structural elucidation of unknown impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of purity and for monitoring the progress of the forced degradation studies.
Procedure:
| Parameter | Recommended Setting |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase | A: Chloroform: Methanol (9:1, v/v); B: Ethyl Acetate: Hexane: Ammonia (8:2:0.1, v/v/v) |
| Sample Application | Apply 10 µL of the 1 mg/mL sample solution as a spot or band. |
| Development | Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate. |
| Visualization | 1. Under UV light at 254 nm and 366 nm. 2. Spraying with Dragendorff's reagent (for alkaloids). |
Data Analysis: The purity is assessed by observing the number and intensity of the secondary spots in comparison to the main spot of this compound. The Rf values of the spots should be calculated and recorded.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: HPLC Purity Assessment of this compound Batches
| Batch No. | This compound Retention Time (min) | This compound Peak Area (%) | Total Impurities (%) |
| RVB-001 | 25.4 | 99.5 | 0.5 |
| RVB-002 | 25.5 | 98.9 | 1.1 |
| RVB-003 | 25.4 | 99.8 | 0.2 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected (HPLC) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2 | 3 |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | 25.8 | 4 |
| Oxidation (3% H₂O₂, RT, 24h) | 8.5 | 2 |
| Thermal (105°C, 48h) | 2.1 | 1 |
| Photolytic (UV/Vis, 7 days) | 5.6 | 2 |
Visualization of Workflows
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows.
Caption: Overall experimental workflow for purity assessment.
Caption: Workflow for the HPLC purity analysis.
References
Application Notes and Protocols for In Vivo Studies of Rauvotetraphylline B
Disclaimer: Rauvotetraphylline B is a monoterpenoid indole (B1671886) alkaloid with limited specific research available in the public domain. The following application notes and protocols are based on the known biological activities of similar alkaloids isolated from the Rauvolfia genus, which include anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1] These protocols are intended to serve as a detailed guide for researchers and drug development professionals to design and conduct initial in vivo investigations into the therapeutic potential of this compound.
Application Notes
This compound, a constituent of Rauvolfia tetraphylla, belongs to a class of alkaloids that have shown significant pharmacological activities.[1] Based on the profile of related compounds, this compound is a promising candidate for in vivo evaluation for the following potential therapeutic applications:
-
Anti-inflammatory Effects: Many alkaloids from Rauvolfia species exhibit anti-inflammatory properties.[1] In vivo studies can be designed to assess the efficacy of this compound in animal models of acute and chronic inflammation.
-
Antihypertensive Activity: The Rauvolfia genus is well-known for its antihypertensive alkaloids, such as reserpine.[1] It is plausible that this compound may also possess blood pressure-lowering effects, which can be investigated in relevant animal models.
-
Anticancer Potential: Cytotoxic and anti-cancer activities have been reported for alkaloids from this genus.[1][2] In vivo xenograft models can be employed to evaluate the anti-tumor efficacy of this compound.
Experimental Protocols
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and to observe any acute toxic effects of this compound in a rodent model.
Methodology:
-
Animal Model: Healthy adult Swiss albino mice (6-8 weeks old, 20-25 g) of both sexes will be used.
-
Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Animals will be divided into a control group and several test groups (n=6 per group).
-
This compound will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
A single dose of this compound will be administered orally (or intraperitoneally) to the test groups at increasing dose levels (e.g., 5, 50, 300, 2000 mg/kg). The control group will receive the vehicle only.
-
-
Observation: Animals will be observed continuously for the first 4 hours after dosing and then periodically for 14 days for any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Body weight will be recorded daily.
-
Endpoint: Mortality will be recorded, and the LD50 will be calculated using appropriate statistical methods. At the end of the study, surviving animals will be euthanized, and gross necropsy will be performed.
Data Presentation:
| Group | Dose (mg/kg) | Number of Animals | Mortality (%) | Observed Toxic Signs |
| Control | 0 (Vehicle) | 6 | 0 | None |
| Test 1 | 5 | 6 | ||
| Test 2 | 50 | 6 | ||
| Test 3 | 300 | 6 | ||
| Test 4 | 2000 | 6 |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g) with cannulated jugular veins will be used.
-
Dosing: A single dose of this compound (e.g., 10 mg/kg) will be administered intravenously (IV) and orally (PO) to two separate groups of rats (n=5 per group).
-
Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into heparinized tubes.
-
Plasma Preparation and Analysis: Plasma will be separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples will be determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Cl (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.
Methodology:
-
Animal Model: Wistar rats (150-200 g) of either sex will be used.
-
Grouping and Dosing:
-
Animals will be divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups (n=6 per group).
-
Test groups will receive this compound at different doses (e.g., 10, 20, 40 mg/kg) orally one hour before the induction of inflammation. The control group will receive the vehicle.
-
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema will be calculated for each group.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control | 0 (Vehicle) | 0 | |
| Standard | 10 (Indomethacin) | ||
| Test 1 | 10 | ||
| Test 2 | 20 | ||
| Test 3 | 40 |
Antihypertensive Activity: Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the potential antihypertensive effect of this compound.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) (16-20 weeks old) with established hypertension will be used.
-
Grouping and Dosing:
-
SHRs will be divided into a control group, a standard drug group (e.g., Captopril, 30 mg/kg), and test groups (n=8 per group).
-
This compound will be administered orally once daily for 4 weeks at different doses. The control group will receive the vehicle.
-
-
Blood Pressure Measurement: Systolic blood pressure (SBP) will be measured weekly using the tail-cuff method.
-
Endpoint: The change in SBP from baseline will be the primary endpoint.
Data Presentation:
| Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP at Week 4 (mmHg) | Change in SBP (mmHg) |
| Control | 0 (Vehicle) | |||
| Standard | 30 (Captopril) | |||
| Test 1 | 10 | |||
| Test 2 | 20 | |||
| Test 3 | 40 |
Anti-cancer Activity: Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Line and Animal Model: A suitable human cancer cell line (e.g., A549 for lung cancer) will be used. Athymic nude mice (4-6 weeks old) will be used as the host.
-
Tumor Implantation: 5 x 10^6 cancer cells will be injected subcutaneously into the flank of each mouse.
-
Grouping and Dosing:
-
When tumors reach a palpable size (approx. 100 mm³), mice will be randomized into a control group, a standard drug group (e.g., Cisplatin, 5 mg/kg), and test groups (n=8 per group).
-
This compound will be administered intraperitoneally every other day for 3 weeks at different doses. The control group will receive the vehicle.
-
-
Tumor Measurement: Tumor volume will be measured twice a week using calipers (Volume = 0.5 x length x width²). Body weight will also be monitored.
-
Endpoint: At the end of the study, mice will be euthanized, and tumors will be excised and weighed.
Data Presentation:
| Group | Dose (mg/kg) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Control | 0 (Vehicle) | 0 | ||
| Standard | 5 (Cisplatin) | |||
| Test 1 | 10 | |||
| Test 2 | 20 | |||
| Test 3 | 40 |
Mandatory Visualizations
Caption: General workflow for in vivo efficacy studies of this compound.
Caption: Putative mechanism of anti-inflammatory action of this compound via NF-κB pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rauvotetraphylline B Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Rauvotetraphylline B and related indole (B1671886) alkaloids from Rauwolfia tetraphylla. The information is presented in a question-and-answer format, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which part of the Rauwolfia tetraphylla plant should be used for the highest alkaloid yield?
A1: The total alkaloid content varies significantly between different parts of the Rauwolfia tetraphylla plant. Studies have shown that flowers and very young leaves contain the highest percentage of total alkaloids, reaching up to 9.0%.[1] However, roots are a primary source for specific, medicinally important alkaloids like reserpine (B192253), ajmalicine, and yohimbine.[1][2] Therefore, for general indole alkaloid extraction, flowers and young leaves are optimal, while roots are preferable for isolating specific known compounds.[1][3] The bark of the roots is particularly rich, reportedly containing up to 90% of the total alkaloid content.[3]
Q2: What is the most effective solvent for extracting this compound and related alkaloids?
A2: The choice of solvent is critical for extraction efficiency. Methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of total alkaloids from powdered plant material.[2][4][5][6] Subsequent fractionation using solvents of varying polarity, such as chloroform (B151607) and ethyl acetate, is effective for separating different classes of compounds.[7][8] Chloroform has been identified as a particularly efficient solvent for extracting a high concentration of alkaloids from the initial crude extract.[8][9] A sequential extraction method using multiple solvents (e.g., hexane, chloroform, ethyl acetate, and then methanol) can also be employed to isolate different compound fractions effectively.[7]
Q3: How can the production of indole alkaloids be enhanced in vivo or in cell cultures?
A3: Precursor feeding can significantly stimulate the biosynthesis of indole alkaloids. Tryptophan is a key precursor in the biosynthetic pathway of these compounds.[10][11] Studies on Rauwolfia tetraphylla callus cultures have shown that supplementing the growth medium with tryptophan can enhance the production of reserpine, a related indole alkaloid.[10][11] An optimal concentration of 50 mg/l of tryptophan was found to significantly increase reserpine content.[10] This suggests that precursor feeding strategies could be a viable method for increasing the yield of this compound in controlled culture systems.
Q4: What are the standard methods for purifying the crude alkaloid extract?
A4: After initial extraction, the crude alkaloid mixture requires purification to isolate the target compound. Column chromatography is a standard and effective method.[8] The crude extract is typically dissolved and loaded onto a silica (B1680970) gel column, followed by elution with a solvent gradient to separate the individual alkaloids.[8] For large-scale and high-purity separation of alkaloids with similar properties, advanced techniques like pH-zone-refining fast centrifugal partition chromatography have proven successful.[12] This method uses a two-phase solvent system with a retainer in the stationary phase and an eluter in the mobile phase to achieve fine separation.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Alkaloid Yield in Crude Extract | 1. Incorrect Plant Material: Using mature leaves or fruit, which have low alkaloid content.[1]2. Inefficient Extraction Solvent: Using a solvent with poor solubility for indole alkaloids.3. Suboptimal Extraction Conditions: Temperature, duration, or agitation may be insufficient.4. Improper Sample Preparation: Plant material not dried or ground to a fine powder.[7] | 1. Use plant parts with high alkaloid concentrations, such as flowers, very young leaves, or root bark.[1][3]2. Perform an initial extraction with methanol or 70% ethanol.[4][5] For fractionation, chloroform is highly effective.[8]3. Optimize parameters. For Soxhlet extraction, ensure sufficient cycles. For maceration, allow adequate time (e.g., 12+ hours) with agitation.[1]4. Ensure plant material is shade-dried and ground to a fine powder to maximize surface area for solvent penetration.[4][7] |
| Impure Final Product After Purification | 1. Co-elution of Compounds: Alkaloids with similar polarities are difficult to separate with a single chromatography step.2. Overloaded Chromatography Column: Exceeding the binding capacity of the stationary phase leads to poor separation.3. Contamination: Non-alkaloidal components extracted along with the target compounds. | 1. Employ a multi-step purification strategy. Follow initial column chromatography with preparative HPLC or another high-resolution technique like centrifugal partition chromatography.[8][12]2. Determine the optimal sample load for your column size and stationary phase.3. Perform a liquid-liquid extraction (e.g., acid-base extraction) on the crude extract before chromatography to remove neutral and acidic impurities.[13] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Alkaloid content can vary based on the plant's age, geographic source, and harvest time.[10][14]2. Inconsistent Extraction Procedure: Minor deviations in solvent volume, extraction time, or temperature.3. Degradation of Target Compound: this compound may be sensitive to light, heat, or pH changes during the process. | 1. Source plant material from a consistent supplier or location. If possible, use plants of a similar age.2. Adhere strictly to a validated Standard Operating Procedure (SOP) for all steps.3. Conduct all extraction and purification steps away from direct sunlight and avoid excessive heat when evaporating solvents. Use a rotary evaporator at a controlled temperature (e.g., 40°C).[4] |
Quantitative Data Summary
Table 1: Total Alkaloid Yield from Different Parts of Rauwolfia tetraphylla Data synthesized from a comparative study on alkaloid content.[1]
| Plant Part | Sample Weight (mg) | Crude Alkaloid Weight (mg) | Yield (%) |
| Flower | 200 | 18.0 | 9.00 |
| Very Young Leaf | 185 | 15.1 | 8.17 |
| Young Leaf | 352 | 15.1 | 4.28 |
| Old Leaf | 185 | 10.8 | 5.83 |
| Mature Leaf | 1000 | 17.6 | 1.76 |
| Root | 1000 | 21.6 | 2.16 |
| Stem | 1000 | 5.8 | 0.58 |
| Fruit | 1000 | 2.2 | 0.22 |
Table 2: Comparison of Solvent Systems for Alkaloid Extraction This table provides a qualitative comparison based on multiple extraction protocols.[4][7][8]
| Solvent / System | Stage of Use | Efficacy | Notes |
| Methanol / Ethanol | Primary Extraction | High | Effective for extracting a broad range of total alkaloids from raw plant material.[2][4][5] |
| Chloroform | Fractionation / Liquid-Liquid Extraction | High | Very efficient for isolating the alkaloid-rich fraction from an aqueous acidic solution.[8] |
| Ethyl Acetate | Sequential Extraction / Fractionation | Moderate-High | Used in sequential extraction to isolate compounds of intermediate polarity.[7] |
| Hexane | Sequential Extraction | Low (for alkaloids) | Primarily used as an initial step to remove non-polar compounds like fats and waxes.[7] |
Experimental Protocols & Workflows
A generalized workflow for the extraction and purification of this compound is outlined below.
Caption: General workflow for this compound extraction.
Protocol 1: Soxhlet Extraction of Total Alkaloids
This protocol is adapted from methodologies used for extracting phytochemicals from Rauwolfia tetraphylla.[4][5]
-
Preparation: Weigh 250 grams of finely powdered, dried root material of R. tetraphylla.
-
Extraction: Place the powdered material into a cellulose (B213188) thimble and load it into a Soxhlet apparatus.
-
Solvent Addition: Add a sufficient volume of methanol to the distillation flask to ensure proper cycling.
-
Reflux: Heat the solvent using a heating mantle to a temperature that maintains a steady reflux (around 40°C).[4] Continue the extraction process for several hours until the solvent in the siphon arm runs clear.
-
Filtration: After extraction, allow the solution to cool. Filter the resulting methanolic extract through Whatman No. 1 filter paper to remove any fine particulate matter.
-
Concentration: Evaporate the methanol from the filtrate using a rotary evaporator at a controlled temperature (≤ 40°C) under reduced pressure.
-
Drying: The resulting viscous, dark mass is the crude extract. Store it in a desiccator at 4°C for future use.[5]
Protocol 2: Purification by Acid-Base Extraction and Column Chromatography
This protocol is a standard method for isolating alkaloids from a crude plant extract.[8][13]
-
Redissolving: Dissolve the crude methanolic extract in 100 mL of 1 M hydrochloric acid (HCl). Warm the mixture gently (e.g., 50°C for 5 minutes) to ensure all alkaloids are converted to their salt form.[1]
-
Basification: Cool the acidic solution and basify it by adding a 5 M sodium hydroxide (B78521) (NaOH) solution dropwise until the pH is alkaline (pH 9-10). This precipitates the free alkaloids.
-
Liquid-Liquid Extraction: Transfer the basic solution to a separating funnel and extract it three times with dichloromethane (B109758) or chloroform (20 mL each time).[1] Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with distilled water, then dry it over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to dryness to yield the purified crude alkaloid fraction.
-
Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column to pack it.
-
Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Biosynthetic Pathway Context
The yield of this compound is fundamentally linked to the plant's secondary metabolic pathways. Indole alkaloids in Rauwolfia species are synthesized via the shikimate pathway, with tryptophan serving as a crucial starting precursor.[10] Understanding this relationship provides opportunities for metabolic engineering and precursor feeding to enhance yield.
Caption: Simplified biosynthetic pathway of indole alkaloids.
References
- 1. phytojournal.com [phytojournal.com]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. eijppr.com [eijppr.com]
- 4. plantsjournal.com [plantsjournal.com]
- 5. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Rauvotetraphylline B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Rauvotetraphylline B from co-extracts of Rauwolfia species.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: Based on methods for similar indole (B1671886) alkaloids from Rauwolfia species, a reversed-phase HPLC method is recommended.[1][2][3][4] A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a slightly acidic buffer, such as phosphate (B84403) or formate (B1220265) buffer.[1][2][3] A gradient elution is often necessary to separate the wide range of alkaloids present in the crude extract. Detection is typically performed using a UV detector, with a wavelength around 210-280 nm, as many indole alkaloids have significant absorbance in this range.[1][4][5]
Q2: What are the common co-extracts that might interfere with this compound separation?
A2: Extracts from Rauwolfia species, such as Rauwolfia tetraphylla, are complex mixtures of various indole alkaloids.[5] Common co-extracts that may interfere with the separation of this compound include, but are not limited to, reserpine, ajmaline, ajmalicine (B1678821), yohimbine, corynanthine, serpentine, and serpentinine.[3] The specific co-extracts and their concentrations can vary depending on the plant species, geographical location, and extraction method used.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable method for peak identification is to use a certified reference standard of this compound. By comparing the retention time and spiking the sample with the standard, you can confirm the peak's identity. Additionally, using a photodiode array (PDA) detector will allow you to compare the UV spectrum of your peak with that of the standard. For unambiguous identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[3]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | Indole alkaloids, being basic in nature, can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Solution: Lower the pH of the mobile phase (e.g., to pH 3-4) to protonate the silanol groups and reduce these interactions. Using a highly end-capped column or a column with a different stationary phase chemistry can also mitigate this issue. |
| Column Overload | Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks. Solution: Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Bed Deformation | A void at the head of the column can lead to peak distortion. Solution: This is often irreversible. Using a guard column can help protect the analytical column. If a void is suspected, replacing the column is the best solution. |
Problem 2: Poor Resolution Between this compound and Co-extracts
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Strength | If the organic content of the mobile phase is too high, analytes may elute too quickly and co-elute. Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. For gradient elution, make the gradient shallower to increase the separation time between peaks. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the alkaloids, thus altering their retention and selectivity. Solution: Experiment with different pH values of the aqueous portion of the mobile phase. A change in pH can significantly alter the elution order of the alkaloids. |
| Suboptimal Stationary Phase | A standard C18 column may not provide sufficient selectivity for all alkaloids in the extract. Solution: Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds. |
| Low Column Efficiency | An old or poorly packed column will have reduced efficiency, leading to broader peaks and poor resolution. Solution: Replace the column with a new, high-efficiency column. Ensure the system is properly maintained to minimize extra-column band broadening. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Rauwolfia Alkaloids
This protocol is a starting point for developing a separation method for this compound and can be optimized as needed.
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10-50% B (linear gradient)
-
30-35 min: 50-90% B (linear gradient)
-
35-40 min: 90% B (isocratic)
-
40-41 min: 90-10% B (linear gradient)
-
41-50 min: 10% B (isocratic, for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Protocol 2: Sample Preparation from Rauwolfia Plant Material
-
Grinding: Grind the dried plant material (e.g., roots, leaves) to a fine powder.
-
Extraction: Macerate or sonicate a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. Repeat the extraction process three times to ensure complete extraction of the alkaloids.
-
Filtration and Concentration: Combine the extracts, filter through a 0.45 µm filter, and evaporate the solvent under reduced pressure.
-
Sample Solution: Redissolve the dried extract in the initial mobile phase to a known concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of major Rauwolfia alkaloids, which can serve as a benchmark when developing a method for this compound.
| Parameter | Ajmaline | Ajmalicine | Reserpine | Reference |
| Retention Time (min) | ~6.0 | ~14.4 | ~21.7 | [1] |
| Linearity Range (µg/mL) | 1-20 | 1-20 | 1-20 | [1] |
| Limit of Detection (LOD) (µg/mL) | 6 | 4 | 8 | [1][2] |
| Limit of Quantification (LOQ) (µg/mL) | 19 | 12 | 23 | [1][2] |
| Recovery (%) | 98.27 | 97.03 | 98.38 | [1][2] |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of Rauvotetraphylline B extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Rauvotetraphylline B extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a type of indole (B1671886) alkaloid. It has been isolated from plants of the Rauwolfia genus, specifically Rauwolfia tetraphylla.[1] Alkaloids from this genus are known for their wide range of pharmacological activities.[1]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common challenge. The primary sources of this variability can be categorized into three main areas:
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Raw Material Variation: The chemical composition of the plant material can fluctuate significantly due to factors such as:
-
Extraction Process Parameters: Inconsistencies in the extraction process can lead to significant differences in yield and purity of the target compound. Key parameters include:
-
Post-Extraction Handling and Storage: The stability of this compound in the extract can be affected by:
-
Exposure to light, heat, and oxygen[6]
-
pH of the extract
-
Presence of enzymes or other reactive compounds
-
Q3: Which analytical techniques are recommended for the quantification of this compound?
For the quantification of alkaloids like this compound, high-performance liquid chromatography (HPLC) is a robust and widely used method.[7] Other chromatographic techniques such as thin-layer chromatography (TLC) can also be employed for qualitative and semi-quantitative analysis.[7][8] For structural elucidation and confirmation, mass spectrometry (MS) coupled with a chromatographic separation technique (e.g., LC-MS) is highly effective.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Selection | The polarity of the extraction solvent is critical. For alkaloids, a common approach is to use acidified water to extract them as salts, or to basify the plant material and extract the free base with an organic solvent. Experiment with a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate, and their aqueous mixtures) to find the optimal one for this compound. |
| Suboptimal Extraction Temperature | Higher temperatures can increase extraction efficiency, but excessive heat may degrade thermolabile compounds. Perform small-scale extractions at different temperatures (e.g., 30°C, 50°C, 70°C) to determine the optimal temperature for maximizing yield without causing degradation. |
| Insufficient Extraction Time | The extraction process may not be long enough to allow for the complete diffusion of the analyte from the plant matrix. Extend the extraction time and monitor the yield at different time points to determine the point of diminishing returns. |
| Incorrect Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully extract the compound. Conversely, an excessively large volume can lead to unnecessary solvent waste and a very dilute extract. Optimize the solid-to-liquid ratio to ensure efficient extraction. |
| Poor Quality Raw Material | The concentration of this compound in the raw plant material may be inherently low. If possible, source plant material from a reputable supplier with quality control measures in place. |
Issue 2: High Batch-to-Batch Variability in this compound Concentration
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Raw Material | As mentioned, the raw material is a major source of variability.[2][3] It is crucial to establish strict quality control specifications for the incoming plant material. This can include macroscopic and microscopic examination, as well as a preliminary analytical screen (e.g., TLC or HPLC) to assess the alkaloid profile. |
| Lack of a Standardized Extraction Protocol | Minor deviations in the extraction procedure can lead to significant variations in the final product. Develop a detailed and robust Standard Operating Procedure (SOP) for the entire extraction process and ensure it is strictly followed for every batch. |
| Degradation of this compound | This compound may be degrading during or after the extraction process. Investigate the stability of the compound under different conditions (pH, light, temperature).[6] Consider performing the extraction under inert atmosphere (e.g., nitrogen) and protecting the extract from light. Store the final extract at a low temperature. |
| Inconsistent Solvent Quality | The purity and composition of the solvents used can impact extraction efficiency. Use high-purity, analytical grade solvents from a reliable supplier. |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Rauwolfia Species
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Method A: Acid-Base Extraction
-
Macerate the powdered plant material in an acidic aqueous solution (e.g., 5% acetic acid in water) for 24 hours.
-
Filter the mixture and collect the acidic aqueous extract.
-
Basify the extract to a pH of 9-10 with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
-
Method B: Solvent Extraction
-
Perform a Soxhlet extraction or ultrasonic-assisted extraction of the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol).[1]
-
Continue the extraction for a defined period (e.g., 6-8 hours for Soxhlet).
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as column chromatography over silica (B1680970) gel or alumina.
-
Protocol 2: Quantification of this compound by HPLC
-
Preparation of Standard Solutions:
-
Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in the mobile phase or a suitable solvent and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like 0.1% formic acid) is often effective for separating alkaloids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Workflow for Extraction and Quality Control of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Conventional and Ultrasound-Assisted Extraction to Maximize Recovery of Total Phenolic Content and In Vitro Antioxidant Activity from Crataegus almaatensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rauvotetraphylline B Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvotetraphylline B bioassays. The information is designed to help identify and resolve common issues that may lead to poor reproducibility and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.
Section 1: Inconsistent or Unexpected Readings
Question: Why am I observing high variability between replicate wells?
Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and solutions:
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Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2]
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing air bubbles.[2]
-
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.
-
Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results.[3][4][5][6]
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Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. A higher cell concentration may also reduce variability.[1]
-
Question: My absorbance/fluorescence readings are fluctuating unexpectedly. What could be the cause?
Answer: Fluctuating signals can be caused by several factors, from reagent issues to instrument settings.
-
Reagent Degradation: Reagents, including this compound stock solutions, can degrade over time if not stored properly.
-
Solution: Prepare fresh reagents and stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store all components at their recommended temperatures and protect them from light.
-
-
Instrument Malfunction: The plate reader may not be functioning correctly.
-
Solution: Ensure the plate reader is properly calibrated and that the correct filters and settings are being used for your specific assay.
-
-
Air Bubbles: Bubbles in the wells can interfere with light paths and lead to inaccurate readings.
-
Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.[2]
-
Section 2: Issues with Cell Health and Culture
Question: My cells are not responding consistently to this compound. What should I check?
Answer: Cell health and culture conditions are critical for reproducible bioassay results.
-
Cell Passage Number: The responsiveness of cells can change with an increasing number of passages.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Cell Viability: Low cell viability at the start of the experiment will lead to unreliable results.
-
Solution: Always perform a cell viability count before seeding cells for an assay. Ensure that the cells are healthy and in the logarithmic growth phase.[7]
-
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cell metabolism and response to treatment.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique to prevent contamination.[8]
-
Question: I am observing a significant "edge effect" in my 96-well plates. How can I minimize this?
Answer: The edge effect, where wells on the perimeter of a plate behave differently from the central wells, is a common problem.[3][4][5][6]
-
Evaporation: Increased evaporation from the outer wells can concentrate media components and affect cell growth.[4][5]
-
Temperature Gradients: The outer wells are more susceptible to temperature fluctuations when the plate is moved in and out of the incubator.[3][4][6]
-
Solution: Allow plates to equilibrate to room temperature before adding reagents. Minimize the time plates are outside the incubator.
-
Data Presentation
Table 1: Example Data on the Effect of Cell Seeding Density on Assay Variability
| Seeding Density (cells/well) | Average Signal (Absorbance) | Standard Deviation | Coefficient of Variation (%) |
| 2,500 | 0.254 | 0.089 | 35.0 |
| 5,000 | 0.512 | 0.072 | 14.1 |
| 10,000 | 0.987 | 0.051 | 5.2 |
| 20,000 | 1.534 | 0.068 | 4.4 |
This table illustrates how increasing cell seeding density can decrease the coefficient of variation, leading to more reproducible results.
Table 2: Troubleshooting Summary for Poor Reproducibility
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent pipetting | Calibrate pipettes, use proper technique |
| Uneven cell distribution | Ensure homogenous cell suspension | |
| Edge effects | Fill outer wells with sterile liquid | |
| Inconsistent IC50 Values | Cell passage number | Use cells within a defined passage range |
| Reagent degradation | Prepare fresh reagents and stock solutions | |
| Fluctuations in incubation time | Standardize all incubation periods | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentration | Perform reagent titration experiments |
| Incorrect plate type | Use opaque plates for fluorescence/luminescence | |
| Low cell viability | Ensure high cell viability before starting |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the various this compound dilutions.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microplates Knowledge Base | Revvity [revvity.com]
- 4. The edge effect in microplate assays [wakoautomation.com]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Resolving Peak Tailing in Rauvotetraphylline B Chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatographic analysis of Rauvotetraphylline B.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue in the analysis of this compound?
A1: In an ideal chromatographic separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to distinguish between and accurately quantify individual compounds in a mixture.[2][3]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to errors in calculating the area under the curve and, consequently, inaccurate concentration measurements.[3]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the method's limit of detection (LOD) and limit of quantitation (LOQ).[3]
This compound is an alkaloid, a class of basic compounds known to be susceptible to peak tailing.[][5]
Q2: What are the primary causes of peak tailing when analyzing this compound on a reversed-phase column?
A2: The primary causes of peak tailing for a basic compound like this compound are multifaceted, stemming from chemical interactions, column issues, and instrumental factors.
-
Secondary Silanol (B1196071) Interactions: This is the most common cause. This compound, being a basic alkaloid, contains amine functional groups.[6] These groups can become protonated and interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases (like C18).[7][8] This secondary interaction mechanism slows the elution of some analyte molecules, causing the characteristic tail.[9]
-
Improper Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the this compound molecules and the silanol groups.[10][11] If the pH is in a range where both ionized and non-ionized forms of the analyte exist, or where silanols are deprotonated and negatively charged (typically pH > 3), peak tailing is often exacerbated.[7][11]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[2][3] This is especially true if all peaks in the chromatogram exhibit tailing.[1]
-
Column Degradation or Contamination: The accumulation of sample matrix components on the column frit or degradation of the stationary phase can create active sites that cause tailing.[12][13] A void at the column inlet can also lead to peak shape distortion.[9]
-
Extra-Column Effects: Excessive volume in the system outside of the column (e.g., long or wide-diameter tubing between the injector, column, and detector) can cause band broadening that manifests as peak tailing.[14]
Q3: How can I systematically troubleshoot and resolve peak tailing for this compound?
A3: A systematic approach is crucial for efficiently diagnosing the root cause. Start with the simplest and most likely solutions first.
-
Check for Column Overload: Before making complex changes to the method, verify that the column is not being overloaded. Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, column overload is the culprit.[3]
-
Optimize Mobile Phase pH: For basic compounds like this compound, adjusting the pH is a powerful tool.
-
Low pH (2.5 - 3.5): At a low pH, the residual silanol groups on the column are protonated (Si-OH), making them neutral and less likely to interact with the protonated analyte. This is often the most effective strategy.[1][7]
-
High pH (8.0 - 10.0): At a high pH (ensure your column is stable at this range), the basic analyte is in its neutral, un-ionized form, which minimizes interactions with the stationary phase.[15]
-
-
Use Mobile Phase Additives: If adjusting pH is not sufficient, introduce a competing base into the mobile phase.
-
Competing Amines: Add a small concentration (e.g., 0.1-0.5%) of an amine like Triethylamine (B128534) (TEA) to the mobile phase.[5] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from this compound.
-
-
Assess Column Health: If the issue persists, the column itself may be the problem.
-
Flush the Column: Reverse-flush the column with a strong organic solvent to remove contaminants.[16]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped have fewer accessible silanol groups and are specifically designed to produce better peak shapes for basic compounds.[8][14]
-
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the system components is as short and narrow in diameter as possible to reduce dead volume.[14]
Q4: What is considered an acceptable USP Tailing Factor?
A4: The USP (United States Pharmacopeia) tailing factor, or Tailing Factor (Tf), is a measure of peak asymmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0. For most analytical methods, a tailing factor of less than 2.0 is considered acceptable, with values closer to 1.0 being ideal.[11]
Troubleshooting Data
Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Buffer System (20 mM) | USP Tailing Factor (Tf) | Observation |
| 7.0 | Phosphate Buffer | 2.8 | Severe tailing, poor peak shape. Silanols are ionized and interact strongly with the basic analyte.[7] |
| 4.5 | Acetate Buffer | 2.1 | Moderate tailing. The pH is likely too close to the pKa of some silanol groups. |
| 3.0 | Formate Buffer | 1.2 | Good, symmetrical peak shape. Silanols are protonated and secondary interactions are minimized. [9] |
| 8.5 | Ammonium Carbonate | 1.4 | Improved peak shape. The basic analyte is likely deprotonated. (Requires a pH-stable column).[15] |
Table 2: Illustrative Effect of Sample Concentration on Peak Tailing
| Sample Concentration | Injection Volume | USP Tailing Factor (Tf) | Observation |
| 1.0 mg/mL | 10 µL | 2.5 | Significant tailing, potential peak fronting. Indicates column overload.[2] |
| 0.1 mg/mL | 10 µL | 1.4 | Markedly improved peak shape. |
| 0.01 mg/mL | 10 µL | 1.1 | Excellent peak symmetry. This concentration is within the column's linear range. |
Visual Guides and Workflows
Caption: Diagram 1: Root Causes of Peak Tailing for this compound.
Caption: Diagram 2: Troubleshooting Workflow for Peak Tailing.
Experimental Protocols
Protocol 1: Sample Dilution Study to Diagnose Column Overload
Objective: To determine if high sample concentration is the cause of peak tailing.
Procedure:
-
Prepare the stock sample solution of this compound at the concentration currently exhibiting peak tailing.
-
Perform a serial dilution to create at least two lower concentrations (e.g., 1:10 and 1:100 dilutions) using the initial mobile phase composition as the diluent.
-
Inject the original concentration and record the chromatogram and USP Tailing Factor.
-
Inject the 1:10 dilution and record the results.
-
Inject the 1:100 dilution and record the results.
-
Analysis: Compare the tailing factors across the concentrations. A significant improvement in peak symmetry at lower concentrations confirms column overload.[2] The solution is to reduce the sample concentration or injection volume for future analyses.
Protocol 2: Mobile Phase Preparation with a Competing Amine Additive
Objective: To prepare a mobile phase containing triethylamine (TEA) to mask active silanol sites and reduce peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)
-
Triethylamine (TEA), HPLC grade
-
Acid for pH adjustment (e.g., Formic Acid or Phosphoric Acid)
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Dispense approximately 950 mL of HPLC-grade water into a 1 L volumetric flask or graduated cylinder.
-
Using a micropipette, add 1.0 mL of Triethylamine (TEA) to the water. This creates a 0.1% (v/v) TEA solution.
-
Carefully adjust the pH of this aqueous solution to the desired level (e.g., pH 3.0) by dropwise addition of the acid while stirring.
-
Bring the final volume to exactly 1 L with HPLC-grade water.
-
Filter the final aqueous mobile phase component through a 0.45 µm membrane filter to remove any particulates and to degas the solution.
-
Prepare the final mobile phase by mixing the filtered aqueous component with the organic solvent in the desired ratio (e.g., 50:50 v/v). Ensure thorough mixing.
-
Equilibrate the HPLC column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting the sample.
Protocol 3: General Purpose Column Flushing for C18 Columns
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).
-
Flush the column with your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Water with buffer, flush with 50:50 Acetonitrile:Water) for 15 minutes.
-
Flush with 100% HPLC-grade water for 15 minutes to remove any remaining buffer salts.
-
Increase the organic content by flushing with 100% Acetonitrile or Methanol for 30 minutes. This step removes strongly retained non-polar compounds.
-
(Optional) For very stubborn contaminants, a stronger solvent sequence like Isopropanol followed by Dichloromethane and then Hexane can be used (ensure your HPLC system components are compatible). Always finish by flushing back to your mobile phase solvent system (e.g., Isopropanol -> Acetonitrile -> Water -> Mobile Phase).
-
Re-equilibrate the column with the initial mobile phase composition until the baseline is stable.
-
Reconnect the column to the detector and perform a test injection to assess peak shape. If tailing persists, the column may be permanently damaged and require replacement.[16]
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Rauvotetraphylline B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of Rauvotetraphylline B, an indole (B1671886) alkaloid. The selection of a suitable analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and pharmacokinetic studies. This document outlines the validation parameters for each method, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific analytical needs.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique suitable for the quantification of analytes that possess a chromophore, which is characteristic of indole alkaloids. It is a cost-effective method for routine analysis and quality control of bulk drug substances and finished products where the concentration of the analyte is relatively high and the sample matrix is simple.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[1] This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, where analyte concentrations are typically very low and the sample matrices (e.g., plasma, urine) are complex.[1] The use of Multiple Reaction Monitoring (MRM) in MS/MS provides a high degree of specificity, minimizing interference from endogenous matrix components.[2]
Quantitative Data Summary
The following tables summarize the typical validation parameters for the quantification of indole alkaloids using HPLC-UV and UPLC-MS/MS, as reported in scientific literature. These values can be considered representative for the validation of a method for this compound.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Table 2: UPLC-MS/MS Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are representative and may require optimization for the specific analysis of this compound.
HPLC-UV Method Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution.[3] Perform serial dilutions to prepare working standard solutions for the calibration curve.[4]
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.[5] Filter the solution through a 0.45 µm syringe filter before injection.[6]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode.[5] The pH of the aqueous phase may need to be adjusted to ensure optimal peak shape.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., 220 nm or 280 nm).[3][6]
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
UPLC-MS/MS Method Protocol
1. Sample Preparation:
-
Standard Solution: Prepare stock and working standard solutions of this compound and an internal standard (IS) (preferably a stable isotope-labeled analog) in an appropriate solvent.
-
Biological Sample (e.g., Plasma): Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile, methanol) to the plasma sample containing the analyte and IS.[7] Vortex and centrifuge to pellet the precipitated proteins.[7] Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.[2]
2. UPLC-MS/MS Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Column: A sub-2 µm particle size column (e.g., C18, 50-100 mm length) for fast and efficient separation.[7]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile, methanol).[1][7]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.[2]
3. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the biological sample using the calibration curve.
Visualizing the Method Validation Workflow
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key steps in HPLC-UV and UPLC-MS/MS methods.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-UV and UPLC-MS/MS workflows.
References
- 1. pharmrxiv.de [pharmrxiv.de]
- 2. benchchem.com [benchchem.com]
- 3. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis: Rauvotetraphylline B vs. Reserpine
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of the indole (B1671886) alkaloids, Rauvotetraphylline B and reserpine (B192253).
Introduction
This compound and reserpine are both indole alkaloids derived from plants of the Rauvolfia genus. Reserpine, isolated from Rauwolfia serpentina, is a well-characterized compound with a long history of clinical use as an antihypertensive and previously as an antipsychotic agent. Its mechanism of action is firmly established as an irreversible inhibitor of the vesicular monoamine transporters (VMAT). In contrast, this compound is a less-studied alkaloid isolated from Rauvolfia tetraphylla. This guide provides a comparative overview of the known bioactivities of these two compounds, highlighting the extensive data available for reserpine and the current knowledge gap regarding this compound.
Mechanism of Action
Reserpine: The primary mechanism of action of reserpine is the irreversible blockade of vesicular monoamine transporters, VMAT1 and VMAT2. These transporters are crucial for the uptake and storage of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles in neurons and neuroendocrine cells. By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve endings, as the unprotected monoamines in the cytoplasm are degraded by monoamine oxidase (MAO). This depletion of catecholamines in the sympathetic nervous system results in a decrease in heart rate, cardiac output, and peripheral vascular resistance, leading to its antihypertensive effects. The central depletion of monoamines is also linked to its past use as an antipsychotic and its potential side effect of depression.
This compound: Currently, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of this compound. While it is classified as an indole alkaloid, similar to reserpine, its molecular targets and signaling pathways have not been elucidated.
Quantitative Bioactivity Data
A direct comparison of the quantitative bioactivity of this compound and reserpine is hampered by the limited data on this compound. The following table summarizes the available information.
| Bioactivity Parameter | This compound | Reserpine |
| VMAT Inhibition (IC₅₀) | Data not available | ~30-100 nM (for VMAT2) |
| Cytotoxicity (IC₅₀) | Data not available for this compound. Related compounds Rauvotetraphylline F and H have shown IC₅₀ > 40 μM against various cancer cell lines.[1] | Varies depending on the cell line. For example, IC₅₀ of ~17.45 µM against MDA-MB-231 breast cancer cells has been reported. |
| Antioxidant Activity | Crude extracts of Rauvolfia tetraphylla show antioxidant activity, but specific data for this compound is not available. | Data on direct antioxidant activity is limited; its primary effects are receptor-mediated. |
| Antimicrobial Activity | Crude extracts of Rauvolfia tetraphylla show antimicrobial activity, but specific data for this compound is not available. | Exhibits some antibacterial activity and can inhibit bacterial efflux pumps. |
Signaling Pathways and Experimental Workflows
Reserpine: VMAT Inhibition Signaling Pathway
Reserpine's effect on monoaminergic neurotransmission is a well-defined pathway.
Caption: Reserpine's inhibition of VMAT2 leads to monoamine depletion.
Experimental Workflow: VMAT Inhibition Assay
A common method to determine VMAT inhibitory activity is through a radioligand uptake assay.
Caption: Workflow for a VMAT radioligand uptake inhibition assay.
Experimental Protocols
VMAT Inhibition Assay Protocol
-
Vesicle Preparation: Isolate synaptic vesicles from a suitable source, such as rat brain striatum, using differential centrifugation and sucrose (B13894) density gradients.
-
Assay Buffer: Prepare a buffer containing ATP and Mg²⁺ to energize the VMAT-mediated uptake.
-
Incubation: In a multi-well plate, combine the isolated vesicles, assay buffer, and varying concentrations of the test compound (reserpine or this compound).
-
Radioligand Addition: Initiate the uptake reaction by adding a radiolabeled monoamine, such as [³H]dopamine or [³H]serotonin.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by rapid filtration through glass fiber filters to separate the vesicles from the assay medium.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of the test compound to determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay) Protocol
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or reserpine and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
Reserpine is a potent and well-characterized inhibitor of VMAT, with a clear mechanism of action that underlies its pharmacological effects. In contrast, the bioactivity of this compound remains largely unexplored. While it belongs to the same class of indole alkaloids and is found in a related plant species, there is a critical lack of data on its specific molecular targets, mechanism of action, and quantitative potency. Further research, including bioactivity-guided isolation and characterization, is necessary to elucidate the pharmacological profile of this compound and to enable a meaningful comparison with reserpine. For researchers in drug discovery, reserpine serves as a valuable tool and benchmark for VMAT inhibition, while this compound represents an intriguing but currently uncharacterized natural product.
References
A Comparative Neuropharmacological Profile of Rauwolfia Alkaloids: Benchmarking Rauvotetraphylline B
For Researchers, Scientists, and Drug Development Professionals
The genus Rauwolfia is a rich source of diverse indole (B1671886) alkaloids, many of which possess significant neuropharmacological activity. While alkaloids like reserpine, yohimbine (B192690), and ajmaline (B190527) have been extensively studied and have found clinical applications, numerous other constituents, such as Rauvotetraphylline B, remain less characterized. This guide provides a comparative overview of the neuropharmacological profiles of the major, well-understood Rauwolfia alkaloids to serve as a benchmark for contextualizing and guiding future research into novel compounds like this compound.
While specific neuropharmacological data for this compound is not yet available in the scientific literature, its origin from Rauwolfia tetraphylla suggests it may share structural similarities or biological activities with its better-known counterparts. Understanding the distinct mechanisms of action of established Rauwolfia alkaloids is therefore crucial for hypothesis generation and the design of experimental protocols to elucidate the profile of this compound.
Comparative Neuropharmacology of Major Rauwolfia Alkaloids
The primary neuropharmacological activities of Rauwolfia alkaloids can be broadly categorized based on their principal molecular targets. Reserpine is a classic example of a monoamine depletor, yohimbine acts as an α2-adrenergic receptor antagonist, and ajmaline functions primarily as a sodium channel blocker.[1] These distinct mechanisms lead to vastly different physiological and behavioral effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for reserpine, yohimbine, and ajmaline, providing a framework for the type of data required to characterize this compound.
Table 1: Receptor Binding Affinities (Ki in nM)
| Alkaloid | Primary Target | Other Notable Targets |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | - |
| Yohimbine | α2-Adrenergic Receptor | α1-Adrenergic, Serotonin (5-HT) receptors |
| Ajmaline | Voltage-gated Sodium Channels (Nav1.5) | Potassium, Calcium channels |
Note: Specific Ki values can vary depending on the experimental conditions and tissue type. The data presented here are representative values from the literature.
Table 2: In Vitro Functional Assays
| Alkaloid | Assay Type | Measured Effect |
| Reserpine | Monoamine uptake assay in isolated vesicles | Inhibition of [³H]dopamine or [³H]serotonin uptake |
| Yohimbine | Forskolin-stimulated cAMP accumulation in cells expressing α2-receptors | Antagonism of α2-agonist-induced inhibition of cAMP |
| Ajmaline | Patch-clamp electrophysiology on cardiomyocytes or transfected cells | Blockade of peak and late sodium currents |
Table 3: In Vivo Behavioral and Physiological Effects in Rodent Models
| Alkaloid | Model | Observed Effect |
| Reserpine | Spontaneous motor activity | Profound sedation, akinesia, catalepsy |
| Ptosis test | Induction of eyelid drooping | |
| Yohimbine | Elevated plus maze | Anxiogenic effects at higher doses |
| Sexual behavior test (male rodents) | Increased mounting frequency | |
| Ajmaline | ECG recording in anesthetized rodents | Prolongation of PR and QRS intervals |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of neuropharmacological agents. Below are representative protocols for key experiments.
Radioligand Binding Assay for VMAT2 (Reserpine-like activity)
-
Objective: To determine the binding affinity of a test compound to the vesicular monoamine transporter 2.
-
Methodology:
-
Membrane Preparation: Isolate synaptic vesicles from rat striatum homogenates by differential centrifugation.
-
Binding Reaction: Incubate vesicle membranes with a known concentration of [³H]dihydrotetrabenazine (a high-affinity VMAT2 ligand) and varying concentrations of the test compound (e.g., this compound) in a suitable buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
α2-Adrenergic Receptor Functional Assay (Yohimbine-like activity)
-
Objective: To assess the antagonist activity of a test compound at α2-adrenergic receptors.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).
-
cAMP Measurement: Pre-incubate cells with the test compound at various concentrations, then stimulate with a combination of forskolin (B1673556) (to increase cAMP levels) and an α2-agonist (e.g., clonidine (B47849) or UK-14,304) which will inhibit cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curve for the test compound's ability to reverse the agonist-induced inhibition of cAMP accumulation. Calculate the IC50 or Kb value.
-
In Vivo Behavioral Assessment: Open Field Test
-
Objective: To evaluate the effect of a test compound on locomotor activity and anxiety-like behavior.
-
Methodology:
-
Apparatus: Use a square arena (e.g., 50x50 cm) with walls, often equipped with infrared beams or video tracking software to monitor movement. The arena is typically divided into a central and a peripheral zone.
-
Dosing: Administer the test compound (e.g., this compound) or vehicle to rodents (mice or rats) at various doses via an appropriate route (e.g., intraperitoneal injection).
-
Acclimation and Testing: After a set pre-treatment time, place the animal in the center of the open field and record its activity for a defined period (e.g., 10-30 minutes).
-
Parameters Measured: Quantify total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming bouts.
-
Data Analysis: Compare the parameters between treated and control groups using statistical tests (e.g., ANOVA). A significant decrease in total distance traveled may indicate sedative effects (reserpine-like), while a decrease in the time spent in the center can suggest anxiogenic effects (yohimbine-like).
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can aid in understanding the complex neuropharmacology of these alkaloids.
References
Validating the Mechanism of Action of Rauvotetraphylline B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline B is an indole (B1671886) alkaloid isolated from Rauwolfia tetraphylla. While direct experimental data on this compound is limited, its mechanism of action can be inferred by examining the well-documented activities of its structural analogs and other alkaloids from the Rauwolfia genus. This guide provides a comparative analysis of the validated mechanisms of action of key Rauwolfia alkaloids, offering insights into the potential biological activities of this compound. The primary mechanisms explored are ion channel modulation and inhibition of nitric oxide production, both critical pathways in cardiovascular and inflammatory processes.
Comparative Analysis of Rauwolfia Alkaloid Activity
The biological activity of Rauwolfia alkaloids is diverse, with significant effects on the cardiovascular and nervous systems. This is primarily attributed to their ability to interact with ion channels and inflammatory signaling pathways.
Ion Channel Modulation
Several Rauwolfia alkaloids, most notably ajmaline, are classified as Class Ia antiarrhythmic agents due to their ability to block multiple ion channels in cardiac myocytes. This multi-channel blockade alters the cardiac action potential, affecting heart rate and rhythm.
Table 1: Comparative Effects of Rauwolfia Alkaloids on Ion Channels
| Alkaloid | Target Ion Channel(s) | Documented Effect | Quantitative Data (IC50) | Cell Type |
| Ajmaline | Voltage-gated Na+ channels (INa) | Blockade, slowing conduction velocity | 23.2 µM | Skeletal muscle fibers |
| Voltage-gated K+ channels (IK) | Blockade, prolonging repolarization | 9.2 µM | Skeletal muscle fibers | |
| hERG K+ channels | Blockade | Not specified | --- | |
| L-type Ca2+ channels | Inhibition | Not specified | Rat right ventricular myocytes | |
| Reserpine | Voltage-dependent Ca2+ channels | Antagonist activity, blocking Ca2+ uptake | 9 µM (equally effective as 30 µM D-600) | GH3 rat pituitary cells |
Data for this compound is inferred from the activities of its chemical relatives.
Inhibition of Nitric Oxide (NO) Production
Chronic inflammation is implicated in a variety of diseases. Several alkaloids isolated from Rauwolfia tetraphylla have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.
Table 2: Comparative Inhibition of Nitric Oxide Production by Rauwolfia Alkaloids
| Alkaloid | Cell Line | Stimulant | IC50 (µM) |
| Ajmaline | RAW 264.7 | LPS | 28.56 |
| Nb-methylisoajimaline | RAW 264.7 | LPS | 33.54 |
| Nb-methylajimaline | RAW 264.7 | LPS | 37.67 |
| α-Yohimbine | RAW 264.7 | LPS | 44.34 |
| 17-epi-α-Yohimbine | RAW 264.7 | LPS | 51.28 |
| Yohimbine | RAW 264.7 | LPS | 79.10 |
| Dexamethasone (Control) | RAW 264.7 | LPS | 13.66 |
Data for this compound is inferred from the activities of its chemical relatives.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the actions of related alkaloids, and the experimental workflows used to validate these mechanisms.
Caption: Inferred mechanism of cardiac action potential modulation.
Caption: Inferred pathway for the inhibition of nitric oxide production.
Comparative Analysis of Rauvotetraphylline B Dose-Response Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the available dose-response data for Rauvotetraphylline B and its analogs, comparing their cytotoxic effects with a standard chemotherapeutic agent. Due to the limited publicly available data on this compound, this guide utilizes data from closely related compounds isolated from Rauvolfia tetraphylla to infer its likely activity.
Data Summary
The available data indicates that purified Rauvotetraphylline analogs exhibit low cytotoxic activity in vitro. A key study screened several Rauvotetraphyllines (A-H) and their derivatives against a panel of five human cancer cell lines. In all cases, the half-maximal inhibitory concentration (IC50) was found to be greater than 40 μM, suggesting a lack of significant cytotoxic effect at tested concentrations.[1] In contrast, crude extracts from Rauvolfia tetraphylla have demonstrated cytotoxic effects, indicating that other constituents of the plant are responsible for this activity.[2][3][4][5][6]
For a comparative perspective, the table below contrasts the reported IC50 values for Rauvotetraphylline analogs with those of Cisplatin, a widely used chemotherapy drug, against the same cancer cell lines.
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | SW480 (Colon Adenocarcinoma) |
| Rauvotetraphyllines A-H | >40 µM[1] | >40 µM[1] | >40 µM[1] | >40 µM[1] | >40 µM[1] |
| Cisplatin | 2.70 µM | 3.80 µM | 11.91 µM | 3.79 µM | 3.93 µM |
Note: Data for Cisplatin is derived from a study on compounds evaluated against these cell lines, where Cisplatin was used as a positive control.[7]
Experimental Protocols
The following is a generalized methodology for the key experimental assay used to determine the cytotoxic dose-response of the compounds cited.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Rauvotetraphylline analogs, Cisplatin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under the same conditions.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, producing a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing.
Signaling Pathway and Dose-Response Interpretation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Establishing the Specificity of Rauvotetraphylline B's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing the biological target and specificity of Rauvotetraphylline B, a monoterpene indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. Due to the limited publicly available data on the specific molecular target of this compound, this document leverages data from well-characterized alkaloids from the same genus, namely Reserpine and Ajmaline, to propose a strategic approach for target identification and validation.
Comparative Analysis of Rauwolfia Alkaloids
Rauwolfia species are a rich source of bioactive alkaloids with diverse pharmacological activities.[1][2] Both Rauvolfia serpentina and Rauvolfia tetraphylla share similarities in their phytochemical profiles, containing prominent alkaloids like Reserpine and Ajmaline, and have been traditionally used for conditions like hypertension.[1][3] While some rauvotetraphylline derivatives have shown general cytotoxic activity, the specific molecular target of this compound remains to be elucidated. The following table compares this compound with its well-studied counterparts, Reserpine and Ajmaline, to highlight potential avenues of investigation.
Table 1: Comparative Profile of Rauwolfia Alkaloids
| Feature | This compound | Reserpine | Ajmaline |
| Source | Rauvolfia tetraphylla | Rauvolfia serpentina, R. tetraphylla | Rauvolfia serpentina, R. tetraphylla |
| Known Biological Target(s) | Not yet identified | Vesicular Monoamine Transporter 2 (VMAT2) | Voltage-gated sodium channels (Nav1.5), hERG potassium channels |
| Primary Pharmacological Effect | Reported weak cytotoxicity (IC50 > 40 µM in some derivatives) | Antihypertensive, Antipsychotic | Antiarrhythmic (Class Ia) |
| Mechanism of Action | Unknown | Irreversibly blocks VMAT2, leading to depletion of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from nerve terminals. | Blocks the influx of sodium ions during phase 0 of the cardiac action potential, prolonging the action potential duration and effective refractory period. Also affects potassium channels. |
| Reported IC50/Ki Values | > 40 µM (cytotoxicity for some derivatives) | VMAT2 Ki: ~0.5 nM | Nav1.5 IC50: ~1-10 µM |
Proposed Experimental Workflow for Target Identification and Validation
To determine the specific biological target of this compound, a systematic approach is recommended. The following workflow outlines key experimental stages.
References
Safety Operating Guide
Proper Disposal of Rauvotetraphylline B: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Rauvotetraphylline B, a natural alkaloid compound used in research.
This compound is an alkaloid isolated from Rauvolfia tetraphylla and is intended for research use only.[1][] Due to the general hazardous nature of many alkaloid compounds and the lack of specific safety data sheet (SDS) information on its disposal, this compound should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired compounds, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and solutions.
-
Segregate this compound waste from other types of laboratory waste, such as non-hazardous waste, sharps, and biological waste.
-
Do not mix this compound waste with incompatible chemicals. It should be stored separately from acids and bases.[3]
-
-
Waste Containment and Labeling:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container, if in good condition, is often a suitable choice.[3] Containers must have a tightly fitting cap and be kept closed except when adding waste.[4]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Handle with Care").[3] If the waste is a mixture, list all components and their approximate percentages.[3]
-
The label should also include the date the waste was first added to the container and the laboratory or researcher's name.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The SAA should be a secure, secondary containment area away from general laboratory traffic and drains.
-
Ensure that the storage area is cool and dry, and that the container is inspected regularly for any signs of leakage or degradation.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[5][6] Drain disposal is only permissible for small quantities of specific, non-hazardous chemicals, and this compound does not meet these criteria in the absence of explicit safety data.[3][5]
-
Follow all institutional procedures for waste pickup, including any required documentation or online forms.
-
Summary of Disposal Procedures
The following table summarizes the key logistical and safety information for the proper disposal of this compound.
| Procedure Step | Key Action | Rationale |
| 1. PPE and Handling | Wear gloves, goggles, and lab coat. Use a fume hood. | To minimize personal exposure to the chemical. |
| 2. Waste Segregation | Separate from non-hazardous waste and incompatible chemicals. | To prevent dangerous chemical reactions and ensure proper disposal routing.[3] |
| 3. Containment | Use a labeled, sealed, and compatible container. | To prevent leaks, spills, and exposure to laboratory personnel.[4] |
| 4. Labeling | Clearly identify contents as "Hazardous Waste: this compound". | To meet regulatory requirements and inform waste handlers of the container's contents and hazards.[3] |
| 5. Storage | Store in a designated Satellite Accumulation Area. | For safe and compliant temporary storage prior to final disposal.[3] |
| 6. Final Disposal | Arrange for pickup by the institutional EHS department. | To ensure the waste is disposed of in an environmentally responsible and legally compliant manner.[6][7] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. acs.org [acs.org]
- 6. Chemical disposal: what you need to know [denios.ie]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling Rauvotetraphylline B
Hazard Assessment
Rauvotetraphylline B is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla.[4] The indole alkaloid class of compounds is extensive, with over 4,100 known members, many of which exhibit significant physiological effects and are used in medicine.[2] Some indole alkaloids have demonstrated cytotoxic properties.[3] Therefore, in the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. A thorough risk assessment should be conducted by laboratory personnel before beginning any work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound. All PPE should meet established safety standards, such as those from the American National Standards Institute (ANSI).[5]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[4][6] A face shield should be worn over safety goggles when there is a significant risk of splashes.[4][7] | To protect the eyes and face from splashes, aerosols, and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum). Consider double-gloving for added protection.[4] Glove compatibility should be verified with the specific solvents being used. | To prevent skin contact with the compound and solvents. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[5][7][8] Consider a chemical-resistant apron for procedures involving larger quantities or splash hazards. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[7] | To prevent inhalation of the compound, which may be harmful as a powder or aerosol. |
| Foot Protection | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[5][7][8] | To protect feet from spills and falling objects. |
Operational Plan: Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk. The following step-by-step methodology should be followed when handling this compound.
1. Preparation and Engineering Controls:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
- Ensure the fume hood is functioning correctly before commencing work.[9]
- Assemble all necessary equipment and reagents (e.g., glassware, solvents, balances, spatulas) within the designated area to minimize movement of the hazardous material.
- Prepare a spill kit and have it readily accessible.
2. Weighing and Solution Preparation:
- Perform all weighing operations of solid this compound within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
- Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
- When adding solvents, do so slowly and carefully to avoid splashing. Keep containers closed when not in use.
3. Spill Management:
- Minor Spills: In the event of a small spill, decontaminate the area immediately. If the spill is a solid, gently cover it with a damp paper towel to avoid raising dust, then wipe it up with appropriate cleaning materials. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Major Spills: In the case of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
- All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
- All liquid waste containing this compound must be collected in a separate, leak-proof, and appropriately labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
- The hazardous waste container label must include:
- The full chemical name: "this compound Waste"[10]
- The primary hazards (e.g., "Potentially Toxic," "Chemical Hazard").
- The accumulation start date.[10]
3. Final Disposal:
- Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal.
- Never dispose of this compound or its containers in the regular trash or down the drain.
- For empty containers that held the pure compound, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the original label before disposal as solid waste.[10]
Workflow for Safe Handling of this compound
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 6. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
